ethyl 3-methyl-2-oxopentanoate

Description

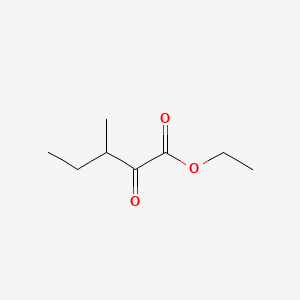

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDYSXWWIWPQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885358 | |

| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26516-27-8 | |

| Record name | Ethyl 3-methyl-2-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26516-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26516-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26516-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-METHYL-2-OXOPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V9ZD1U3Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-2-oxopentanoate (B1228249) is an alpha-keto ester with applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information. All quantitative data are presented in structured tables for clarity and comparative purposes. Additionally, a proposed synthetic pathway is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Ethyl 3-methyl-2-oxopentanoate, also known as ethyl 3-methyl-2-oxovalerate, is a chiral molecule existing as two enantiomers. Its properties are summarized below.

Structural and General Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester; 2-Oxo-3-methylpentanoic acid ethyl ester; FEMA NO. 4903 | [1] |

| CAS Number | 26516-27-8 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| SMILES | CCC(C)C(=O)C(=O)OCC | [1] |

| InChI | InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | [1] |

| InChIKey | HCDYSXWWIWPQEN-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, walnut, herbaceous, woody | [2] |

| Boiling Point | Not available | |

| Flash Point | 77.11 °C (170.8 °F) | |

| Solubility | Soluble in ethanol (B145695). |

Safety Information

| Hazard Statement | GHS Classification |

| May cause an allergic skin reaction | Skin Sensitizer, Category 1 |

Experimental Protocols

Enantioselective Synthesis of Ethyl (S)-(+)-3-methyl-2-oxopentanoate

The enantioselective synthesis of the (S)-(+) and (R)-(-) enantiomers of this compound can be achieved starting from the corresponding stereoisomers of isoleucine, namely L-(+)-isoleucine and L-(+)-allo-isoleucine.[2] The following protocol describes the synthesis of the (S)-(+) enantiomer from L-(+)-isoleucine. A similar procedure can be followed using L-(+)-allo-isoleucine to obtain the (R)-(-) enantiomer.

2.1.1. Step 1: Diazotization of L-(+)-isoleucine to (S)-2-hydroxy-3-methylpentanoic acid

-

Dissolve L-(+)-isoleucine in an aqueous solution of a mineral acid (e.g., 1M HCl) in a reaction vessel cooled in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C to control the exothermic reaction.

-

The reaction proceeds via the formation of an unstable diazonium salt, which then decomposes to the corresponding alcohol with the retention of configuration.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.

-

Extract the resulting (S)-2-hydroxy-3-methylpentanoic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy acid.

2.1.2. Step 2: Fischer Esterification of (S)-2-hydroxy-3-methylpentanoic acid

-

Reflux the crude (S)-2-hydroxy-3-methylpentanoic acid in an excess of absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, ethyl (S)-2-hydroxy-3-methylpentanoate, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation or column chromatography.

2.1.3. Step 3: Oxidation of Ethyl (S)-2-hydroxy-3-methylpentanoate

-

Dissolve the purified ethyl (S)-2-hydroxy-3-methylpentanoate in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.

-

Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature.[3]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, work up the reaction mixture according to the specific requirements of the oxidizing agent used. For a PCC oxidation, this typically involves filtering the mixture through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-(+)-3-methyl-2-oxopentanoate.

-

Purify the final product by vacuum distillation or flash column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) method can be developed for the qualitative and quantitative analysis of this compound.[4][5] The following is a proposed method based on standard procedures for similar analytes.

2.2.1. Instrumentation

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for the analysis of esters, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

2.2.2. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Final hold: 5 minutes at 240 °C

-

-

Detector Temperature (FID): 280 °C

2.2.3. MS Conditions (if applicable)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

2.2.4. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known amount of the sample in the chosen solvent.

-

Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.

2.2.5. Data Analysis

-

Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~3.4 | Multiplet | 1H | -CH(CH₃)CH₂CH₃ |

| ~1.7 | Multiplet | 2H | -CH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~1.1 | Doublet | 3H | -CH(CH₃)- |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (keto) |

| ~162 | C=O (ester) |

| ~62 | -OCH₂CH₃ |

| ~45 | -CH(CH₃)- |

| ~25 | -CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~12 | -CH(CH₃)- |

| ~11 | -CH₂CH₃ |

Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 158 | [M]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 113 | [M - OC₂H₅]⁺ |

| 85 | [M - COOC₂H₅]⁺ |

| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 29 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (keto) |

| ~1200 | C-O stretch (ester) |

Mandatory Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed enantioselective synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate from L-(+)-isoleucine.

Caption: Proposed synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of this compound. The tabulated data and experimental protocols offer a practical resource for researchers working with this compound. The lack of extensive biological data in the public domain suggests an area ripe for future investigation, particularly concerning its potential interactions with biological systems beyond its established use in the fragrance industry. The provided synthetic and analytical methodologies can serve as a foundation for such studies.

References

- 1. This compound | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Ethyl 3-Methyl-2-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl 3-methyl-2-oxopentanoate (B1228249) (CAS No. 26516-27-8), a molecule of interest in flavor, fragrance, and synthetic chemistry. This document details experimental protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, and presents a summary of expected spectroscopic data to aid in its identification and characterization.

Introduction

Ethyl 3-methyl-2-oxopentanoate is a chiral α-keto ester with the molecular formula C₈H₁₄O₃.[1] Its structure, featuring an ethyl ester and a sec-butyl group attached to a central α-dicarbonyl system, gives rise to a characteristic spectroscopic signature. Accurate interpretation of its IR, ¹H NMR, and ¹³C NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical environment, which are critical aspects in research and development, particularly in the pharmaceutical and flavor industries.

Spectroscopic Data

While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and established spectroscopic principles.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups and the various C-H and C-O bonds.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H (sp³) stretching (alkyl groups) |

| ~1745 | Strong | C=O stretching (α-keto group) |

| ~1725 | Strong | C=O stretching (ester group) |

| ~1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1250-1050 | Strong | C-O stretching (ester) |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~3.20 | Sextet | 1H | -CH(CH₃)-CH₂-CH₃ |

| ~1.65 | Multiplet | 2H | -CH₂-CH ₂-CH₃ |

| ~1.30 | Triplet | 3H | -O-CH₂-CH ₃ |

| ~1.15 | Doublet | 3H | -CH(CH ₃)-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH ₃ |

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of two carbonyl groups is a distinct feature in the downfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O (α-keto group) |

| ~162 | C =O (ester group) |

| ~62 | -O-C H₂-CH₃ |

| ~45 | -C H(CH₃)-CH₂-CH₃ |

| ~25 | -C H₂-CH₂-CH₃ |

| ~16 | -CH(C H₃)-CH₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

| ~11 | -CH₂-CH₂-C H₃ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Neat Liquid Film):

-

Sample Preparation: A small drop of pure this compound is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: The assembled plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty instrument is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Post-Analysis: After data collection, the salt plates are thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly employed to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Caption: General workflow for spectroscopic analysis.

References

Synthesis of Ethyl 3-Methyl-2-Oxopentanoate from L-Isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-Isoleucine, a readily available chiral amino acid, into ethyl 3-methyl-2-oxopentanoate. This α-keto ester is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The synthesis is primarily achieved through a two-step process: the conversion of L-Isoleucine to its corresponding α-hydroxy ester, followed by the oxidation of the secondary alcohol to the desired ketone.

Synthetic Pathway Overview

The stereospecific synthesis of ethyl (S)-3-methyl-2-oxopentanoate from L-isoleucine, which has the (2S,3S) configuration, proceeds through the formation of the intermediate ethyl (2S,3S)-2-hydroxy-3-methylpentanoate. This initial step involves the diazotization of the amino group of L-isoleucine to a hydroxyl group, with retention of configuration at the C-3 chiral center. The subsequent step is the oxidation of the newly formed hydroxyl group to a ketone.

An In-depth Technical Guide to the Formation Mechanisms of Ethyl 3-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of ethyl 3-methyl-2-oxopentanoate (B1228249), a molecule of interest in the fragrance industry and as a potential building block in organic synthesis. The document details two core mechanistic routes: the enantioselective synthesis from the amino acid isoleucine and a plausible route via the acylation of a β-keto ester. This guide includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the reaction mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethyl 3-methyl-2-oxopentanoate is an α-keto ester recognized for its characteristic fruity, walnut-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2] Beyond its sensory properties, its bifunctional nature (possessing both a ketone and an ester group) makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and chiral building blocks. A thorough understanding of its formation mechanisms is crucial for optimizing its synthesis, controlling its stereochemistry, and exploring its potential applications in medicinal chemistry and materials science.

This guide will explore the two most prominent and experimentally-supported mechanisms for the formation of this compound.

Enantioselective Synthesis from Isoleucine

A well-documented and elegant approach to synthesizing specific enantiomers of this compound utilizes the readily available chiral pool of the amino acid isoleucine.[2] This method is particularly valuable as the stereochemistry of the final product can be controlled by the choice of the starting isoleucine stereoisomer (L-isoleucine or L-allo-isoleucine). The overall transformation is a two-step process involving the conversion of the amino acid to an α-hydroxy ester, followed by oxidation.

Mechanism of Formation

The synthesis begins with the diazotization of the amino group of isoleucine, followed by nucleophilic substitution with water to yield the corresponding α-hydroxy acid with retention of configuration. This α-hydroxy acid is then esterified, typically under acidic conditions with ethanol (B145695), to produce ethyl 2-hydroxy-3-methylpentanoate. The final step is the oxidation of the secondary alcohol of the hydroxy ester to a ketone, yielding the target α-keto ester, this compound. A common and effective oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).

Signaling Pathway Diagram

Caption: Synthesis of this compound from L-Isoleucine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-3-methylpentanoate from L-Isoleucine

-

Materials: L-isoleucine, sulfuric acid, sodium nitrite (B80452), water, ethanol, diethyl ether, magnesium sulfate.

-

Procedure:

-

A solution of L-isoleucine in aqueous sulfuric acid is prepared and cooled to 0°C.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at low temperature for several hours, then allowed to warm to room temperature and stirred overnight.

-

The resulting α-hydroxy acid is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude 2-hydroxy-3-methylpentanoic acid is then dissolved in absolute ethanol containing a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated at reflux for 5 hours.

-

After cooling, the mixture is worked up by partitioning between water and diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.

-

The crude ethyl 2-hydroxy-3-methylpentanoate is purified by distillation or column chromatography.

-

Step 2: Oxidation to this compound

-

Materials: Ethyl 2-hydroxy-3-methylpentanoate, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (CH₂Cl₂), Celite or silica (B1680970) gel.

-

Procedure:

-

A suspension of PCC and Celite (or silica gel) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere.

-

A solution of ethyl 2-hydroxy-3-methylpentanoate in anhydrous dichloromethane is added to the suspension in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude this compound is purified by flash column chromatography or distillation.

-

Quantitative Data

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Hydroxylation/Esterification | L-Isoleucine | 1. NaNO₂, H₂SO₄ 2. Ethanol, H⁺ | Water/Ethanol | 0 - reflux | ~24 | ~70-85 |

| 2. Oxidation | Ethyl 2-hydroxy-3-methylpentanoate | PCC | Dichloromethane | RT | 2 - 4 | ~80-90 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Formation via Acylation of a β-Keto Ester Analogue

Another viable, though less commonly cited, pathway for the synthesis of this compound involves the acylation of a suitable β-keto ester or its enolate. This approach builds the carbon skeleton through the formation of a new carbon-carbon bond at the α-position of a carbonyl group. A plausible route would involve the acylation of the enolate of ethyl 2-methyl-3-oxobutanoate with propionyl chloride.

Mechanism of Formation

In this proposed mechanism, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon of ethyl 2-methyl-3-oxobutanoate, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the acylated product, which upon deacetylation would yield the target molecule. A more direct approach would be the acylation of the enolate of ethyl propanoate with propionyl chloride, though this can be complicated by self-condensation.

Logical Relationship Diagram

Caption: Proposed acylation pathway to this compound.

Experimental Protocol (Representative)

-

Materials: Ethyl 2-methyl-3-oxobutanoate, lithium diisopropylamide (LDA) solution in THF/hexanes, propionyl chloride, anhydrous tetrahydrofuran (B95107) (THF), aqueous ammonium (B1175870) chloride.

-

Procedure:

-

A solution of ethyl 2-methyl-3-oxobutanoate in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78°C.

-

A solution of LDA is added dropwise, and the mixture is stirred for 30-60 minutes at -78°C to ensure complete enolate formation.

-

Propionyl chloride is then added dropwise, and the reaction is stirred for an additional 1-2 hours at -78°C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product would then undergo a deacetylation step to yield the final product, which is then purified by column chromatography or distillation.

-

Quantitative Data (Representative)

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acylation | Ethyl 2-methyl-3-oxobutanoate | 1. LDA 2. Propionyl Cl | THF | -78 | 2 - 3 | 60-80* |

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 186-187 °C | [2] |

| Flash Point | 65 °C | [2] |

| Appearance | Colorless to pale yellow liquid | |

| ¹³C NMR (Predicted) | δ (ppm): ~14 (CH₃), ~16 (CH₃), ~25 (CH₂), ~45 (CH), ~62 (OCH₂), ~160 (COO), ~195 (C=O) | |

| ¹H NMR (Predicted) | δ (ppm): ~0.9 (t, 3H), ~1.1 (d, 3H), ~1.3 (t, 3H), ~1.6 (m, 2H), ~3.3 (m, 1H), ~4.2 (q, 2H) | |

| Mass Spectrum (GC-MS) | Key fragments (m/z) may include signals corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and the propionyl group (-57). | [1] |

Conclusion

The formation of this compound can be achieved through multiple synthetic strategies, with the enantioselective synthesis from isoleucine being a particularly well-established and stereocontrolled method. The acylation of β-keto ester enolates also presents a viable, albeit less documented, alternative. The choice of synthetic route will depend on the desired stereochemistry, scale of the reaction, and the availability of starting materials. The detailed mechanisms, protocols, and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis and application of this and related α-keto esters. Further research into optimizing these synthetic pathways and exploring novel routes will continue to be of interest in the fields of organic synthesis, fragrance chemistry, and drug discovery.

References

In-Depth Technical Guide: Stability and Storage of Ethyl 3-Methyl-2-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 3-methyl-2-oxopentanoate (B1228249). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes available data and provides general principles for handling and stability assessment based on the chemical properties of alpha-keto esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl 3-methyl-2-oxopentanoate is presented in the table below. Understanding these properties is fundamental to its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 26516-27-8 |

| Appearance | Liquid (Organoleptic: herbaceous, woody, walnut) |

| Boiling Point | 186–187 °C |

| Flash Point | 77.11 °C (170.8 °F) |

| Water Solubility | 11110.00 mg/L at 25 °C (Estimated) |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in published literature, a general stability profile can be inferred from its structure as an alpha-keto ester and from available safety assessments. Alpha-keto acids and their esters are generally considered to have good stability, facilitating their storage and handling.

Photostability

This compound exhibits minor absorbance in the UV-Vis spectrum between 290 and 700 nm. The molar absorption coefficients under neutral, acidic, and basic conditions are below the threshold of concern for phototoxicity. This suggests that the compound is not expected to be susceptible to significant degradation upon exposure to visible light under normal laboratory conditions.

Thermal Stability

As a combustible liquid, this compound should be kept away from high temperatures, open flames, and sparks. While specific thermal degradation studies are not available, alpha-keto esters can be susceptible to decomposition at elevated temperatures. A likely degradation pathway at high temperatures, especially in the presence of moisture, would be hydrolysis followed by decarboxylation of the resulting alpha-keto acid.

Hydrolytic Stability

The presence of the ester functional group makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-methyl-2-oxopentanoic acid and ethanol. Studies on other alpha-keto esters have shown that they can undergo spontaneous hydrolysis in aqueous media. The rate of hydrolysis is dependent on pH, temperature, and the specific structure of the ester.

The diagram below illustrates the primary hydrolytic degradation pathway.

Caption: Hydrolytic degradation pathway of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is advisable for long-term storage. | To minimize the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidative degradation, although no specific data on oxidative instability is available. |

| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture, which can lead to hydrolysis. |

| Light Exposure | Store in a light-resistant container or in the dark. | Although photostability appears to be good, protection from light is a general best practice for chemical storage. |

| Ventilation | Handle in a well-ventilated area. | To avoid inhalation of vapors, as it is a combustible liquid. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous reactions and accelerated degradation. |

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. While a specific method for this compound is not published, a general approach based on established techniques for alpha-keto esters can be employed.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies also demonstrate the specificity of the analytical method.

General Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution of the sample to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the sample to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and detect any degradation products.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for a stability-indicating assay.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: 25-30 °C.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The workflow for handling and stability assessment is illustrated in the diagram below.

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-Methyl-2-Oxopentanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of ethyl 3-methyl-2-oxopentanoate (B1228249) derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document extrapolates potential therapeutic applications and methodologies for their evaluation based on the known biological activities of structurally related α-keto esters and other carboxylic acid derivatives.

Introduction to Ethyl 3-Methyl-2-Oxopentanoate and its Derivatives

This compound is an α-keto ester, a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid ester. These motifs are found in various biologically active molecules and are considered important intermediates in organic synthesis.[1][2] Derivatives of this compound can be synthesized through various chemical modifications to explore a range of biological activities.[3][4]

Potential Biological Activities

Based on the activities of structurally similar compounds, derivatives of this compound are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

α-Keto amides, which are structurally related to α-keto esters, have been identified as potent inhibitors of histone deacetylase (HDAC), with some exhibiting significant anti-tumor effects in vivo.[5] Furthermore, various α,β-unsaturated ketones and their derivatives have demonstrated potent antitumor activities against several cancer cell lines.[6][7] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| EMPO-D1 | Phenyl-substituted | MCF-7 (Breast) | 15.2 |

| EMPO-D2 | Phenyl-substituted | HeLa (Cervical) | 22.5 |

| EMPO-D3 | Heterocyclic | A549 (Lung) | 8.9 |

| EMPO-D4 | Heterocyclic | PC-3 (Prostate) | 12.1 |

| Doxorubicin | Control | MCF-7 (Breast) | 0.8 |

Anti-inflammatory Activity

The α-ketoamide moiety has been incorporated into inhibitors of proteolytic enzymes, which play a role in inflammatory processes.[8] Additionally, certain keto esters have been evaluated for their anti-inflammatory properties.[9] The mechanism of anti-inflammatory action is often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[10]

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative Class | Assay | IC₅₀ (µM) |

| EMPO-D5 | Aliphatic chain | COX-2 Inhibition | 18.7 |

| EMPO-D6 | Aliphatic chain | 5-LOX Inhibition | 25.4 |

| EMPO-D7 | Aromatic | Nitric Oxide Synthase Inhibition | 11.3 |

| Indomethacin | Control | COX-2 Inhibition | 0.5 |

Antimicrobial Activity

Keto esters and their derivatives have been investigated for their antimicrobial efficacy against a range of bacterial and fungal strains.[11][12] Structure-activity relationship studies suggest that modifications to the core structure can significantly impact the antimicrobial spectrum and potency.[11]

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound ID | Derivative Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| EMPO-D8 | Halogenated | 32 | 64 | 128 |

| EMPO-D9 | Halogenated | 16 | 32 | 64 |

| EMPO-D10 | Nitrogen-containing | 64 | 128 | >256 |

| Ciprofloxacin | Control | 1 | 0.5 | N/A |

| Fluconazole | Control | N/A | N/A | 2 |

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the discovery and preclinical development of novel therapeutic agents, such as derivatives of this compound.[16][17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "On the Synthesis and Anticancer Testing of alpha,beta-Unsaturated Keto" by Sameer Chavda, Ryan Davis et al. [digitalcommons.hope.edu]

- 8. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties | CoLab [colab.ws]

- 10. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 5 Strategies to Improve Workflow Efficiency in Drug Discovery [genemod.net]

- 17. Drug Discovery Workflow - What is it? [vipergen.com]

- 18. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to Ethyl 3-Methyl-2-Oxopentanoate (CAS 26516-27-8) for Researchers and Drug Development Professionals

Introduction

Ethyl 3-methyl-2-oxopentanoate (B1228249), registered under CAS number 26516-27-8, is an alpha-keto ester recognized for its characteristic fruity, walnut-like aroma.[1] Consequently, its primary application to date has been within the fragrance and flavor industries.[2][3] Despite its limited exploration in the pharmaceutical field, the core structure of an α-keto ester is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the available physicochemical data, toxicological information, and known synthetic routes for ethyl 3-methyl-2-oxopentanoate. Furthermore, it explores the broader biological context of α-keto esters to highlight potential avenues for future research and drug discovery initiatives. While direct pharmacological data for this specific compound is scarce, this document aims to provide a foundational understanding to stimulate further investigation into its potential therapeutic applications.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26516-27-8 | [2][4] |

| Molecular Formula | C₈H₁₄O₃ | [2][5] |

| Molecular Weight | 158.19 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester; Walnut Ester; Nuezate | [5] |

| Appearance | Pale yellow to yellow clear liquid | [2] |

| Boiling Point | 186-187 °C | [5] |

| Flash Point | 65 °C (149 °F) | [5] |

| Specific Gravity | 0.963 - 0.969 @ 25 °C | [2] |

| Refractive Index | 1.414 - 1.418 @ 20 °C | [2] |

| Water Solubility | 11110.00 mg/L @ 25 °C (estimated) | [5] |

| log KOW | 1.7 - 2.5 | [5] |

Table 2: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Result | Reference(s) |

| Genotoxicity (Ames Test) | Not mutagenic | [5] |

| Clastogenicity (in vitro Micronucleus Test) | Not expected to be clastogenic (Read-across from ethyl lactate) | [5] |

| Skin Sensitization | May cause an allergic skin reaction | [2] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [5] |

| Reproductive Toxicity | Insufficient data | [5] |

| Repeated Dose Toxicity | Insufficient data | [5] |

Synthesis and Characterization

The synthesis of this compound has been described, including stereoselective methods. A common approach involves the oxidation of the corresponding α-hydroxy ester.

A patented method describes the synthesis of optically active isomers of this compound.[6] The process involves the stepwise oxidation of (+)-(2S,3S)-2-hydroxy-3-methylpentanoic acid ethyl ester or (+)-(2S,3R)-2-hydroxy-3-methylpentanoic acid ethyl ester with sodium acetate (B1210297) and pyridinium (B92312) chlorochromate (PCC).[6]

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrum (electron ionization) shows a molecular ion (M⁺) at m/z 158 and characteristic fragments at m/z 102, 85, 69, 57, 41, and 29.[6]

-

Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned in the safety assessments provide a framework for in vitro evaluation.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a substance.

Methodology: The mutagenic activity of this compound was evaluated in a bacterial reverse mutation assay compliant with GLP regulations and OECD TG 471.[5]

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA were used.

-

Test Substance Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Procedure (Plate Incorporation Method):

-

The test substance was tested at concentrations up to 5000 µ g/plate .

-

The assay was conducted with and without a metabolic activation system (S9 mix).

-

The test substance, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Plates were incubated, and the number of revertant colonies was counted.

-

-

Results: No significant increase in the mean number of revertant colonies was observed at any tested concentration, with or without metabolic activation.[5]

In Vitro Micronucleus Test

This assay is used to assess the potential of a substance to cause chromosomal damage. For this compound, a read-across to ethyl lactate (B86563) was performed.

Methodology (based on read-across with ethyl lactate): The clastogenic activity was evaluated in an in vitro micronucleus test conducted in compliance with GLP regulations and in accordance with OECD TG 487.[5]

-

Cell Line: Human peripheral blood lymphocytes were used.

-

Test Substance Treatment: Cells were treated with the test substance in a culture medium at concentrations up to 10 mM.

-

Metabolic Activation: The assay was performed in the presence and absence of an S9 metabolic activation system.

-

Micronucleus Analysis: After treatment, cells were cultured to allow for cell division, and then binucleated cells were analyzed for the presence of micronuclei.

-

Results (for ethyl lactate): The test substance did not induce a significant increase in binucleated cells with micronuclei.[5]

Biological Context and Future Research Directions

While there is a lack of direct research on the biological activities of this compound in a drug development context, the broader class of α-keto acids is of significant biological importance.

Several α-keto acids are key intermediates in metabolic pathways. For instance, α-ketoglutarate is a crucial component of the citric acid cycle. Other α-keto acids, such as α-ketobutyrate, have been shown to influence signaling pathways related to aging and metabolism.

A recent study demonstrated that α-ketobutyrate can extend the lifespan of C. elegans and improve the healthspan of mice. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While this is not direct evidence for the activity of this compound, it provides a compelling rationale for investigating its potential effects on similar pathways.

Furthermore, research into structurally related β-keto esters has revealed their potential as antibacterial agents, suggesting another possible area of investigation for this compound and its derivatives.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a primary role in the fragrance industry. While its toxicological profile for genotoxicity and skin sensitization has been assessed, there is a significant gap in the understanding of its broader biological activities, particularly in the context of drug discovery and development.

The known metabolic and signaling roles of other α-keto acids provide a strong rationale for further investigation into the potential pharmacological effects of this compound. Future research could focus on screening this compound and its derivatives in various cell-based and enzymatic assays to explore potential activities related to metabolic regulation, cellular aging, and antimicrobial effects. This technical guide provides a solid foundation of the known data to support such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound = 95 26516-27-8 [sigmaaldrich.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. DE69827343T2 - this compound as a fragrance - Google Patents [patents.google.com]

Technical Guide: Physical Properties of Ethyl 3-Methyl-2-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl 3-methyl-2-oxopentanoate (B1228249) (CAS No. 26516-27-8), a key fragrance and flavoring agent. The information herein is intended to support research, development, and quality control activities.

Core Physical and Chemical Properties

Ethyl 3-methyl-2-oxopentanoate is a pale yellow, clear liquid with a characteristic fresh, walnut, and dry, woody odor.[1] Key quantitative physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| Boiling Point | 186–187 °C | [2] |

| Specific Gravity | 0.96300 to 0.96900 @ 25.00 °C | [1] |

| Refractive Index | 1.41400 to 1.41800 @ 20.00 °C | [1] |

| Flash Point | 65 °C (149 °F) | [2] |

| Water Solubility | 11110.00 mg/L at 25 °C | [2] |

| Vapor Pressure (est.) | 0.408 hPa @ 20°C | [4] |

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. The following table details its solubility at 25°C.[4]

| Solvent | Solubility (g/L) |

| Methanol | 1372.86 |

| Ethanol | 1159.99 |

| Isopropanol | 1142.08 |

| N-propanol | 1041.11 |

| N-butanol | 990.13 |

| Acetone | 1054.78 |

| Ethyl acetate | 597.23 |

| Acetonitrile | 1040.21 |

| Toluene | 359.05 |

| Water | 6.91 |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point

The boiling point is determined via distillation.

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature range is the boiling point.

-

Determination of Density (Specific Gravity)

A pycnometer or a volumetric flask is used for accurate density measurement.

-

Apparatus: A clean, dry pycnometer or volumetric flask of a known volume and a calibrated analytical balance.

-

Procedure:

-

The mass of the empty, dry pycnometer is recorded.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and the mass is recorded again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and its mass is recorded.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)

-

Specific gravity is the ratio of the density of the substance to the density of the reference substance.

-

Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line at 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate.

-

The light source is positioned, and the refractometer is adjusted until the light and dark fields are sharp and coincide with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

A temperature correction may be applied if the measurement is not performed at the standard temperature (usually 20°C).

-

Determination of Solubility

-

Apparatus: Test tubes or vials, a vortex mixer, and a calibrated balance.

-

Procedure:

-

A known volume of the solvent is placed in a test tube.

-

Small, accurately weighed portions of this compound are incrementally added.

-

After each addition, the mixture is agitated vigorously until the solute dissolves completely.

-

The process is continued until saturation is reached (i.e., the solute no longer dissolves).

-

The total mass of the dissolved solute is used to calculate the solubility in g/L.

-

Logical Workflow: Synthesis and Purification

No specific signaling pathways involving this compound are prominently documented in the scientific literature. The following diagram illustrates a generalized workflow for the synthesis and purification of an ester like this compound, which is a common process in organic chemistry.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Structural Isomers of Ethyl 3-Methyl-2-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-methyl-2-oxopentanoate (B1228249), a compound of interest in flavor and fragrance chemistry, and a potential building block in synthetic organic chemistry. This document details the physicochemical properties of its isomers, outlines general synthetic methodologies, and presents a logical framework for their interrelationships.

Introduction to Structural Isomers

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula of ethyl 3-methyl-2-oxopentanoate, C8H14O3, a variety of arrangements of the carbon skeleton and the positions of the ketone and ester functional groups are possible. Understanding the distinct properties of each isomer is crucial for applications in various scientific and industrial fields.

Identified Structural Isomers of this compound

A systematic evaluation of the molecular formula C8H14O3 reveals several structural isomers that are ethyl esters of keto-substituted hexanoic or pentanoic acids, or related structures. The primary identified isomers are presented below.

Table 1: Primary Structural Isomers of this compound

| IUPAC Name | Structure |

| This compound | CH3CH2CH(CH3)C(=O)C(=O)OCC |

| Ethyl 4-methyl-2-oxopentanoate | (CH3)2CHCH2C(=O)C(=O)OCC |

| Ethyl 2-methyl-3-oxopentanoate | CH3CH2C(=O)CH(CH3)C(=O)OCC |

| Ethyl 2-ethyl-3-oxobutanoate | CH3C(=O)CH(CH2CH3)C(=O)OCC |

| Ethyl 4-methyl-3-oxopentanoate | (CH3)2CHC(=O)CH2C(=O)OCC |

| Ethyl 3-methyl-4-oxopentanoate | CH3C(=O)CH(CH3)CH2C(=O)OCC |

| Ethyl 5-oxohexanoate (B1238966) | CH3C(=O)CH2CH2CH2C(=O)OCC |

| Ethyl 3-oxohexanoate (B1246410) | CH3CH2CH2C(=O)CH2C(=O)OCC |

| Ethyl 2-oxohexanoate (B1239944) | CH3CH2CH2CH2C(=O)C(=O)OCC |

| Ethyl 3,3-dimethyl-2-oxobutanoate | (CH3)3CC(=O)C(=O)OCC |

Physicochemical Properties

The distinct structural arrangements of these isomers lead to variations in their physical and chemical properties. A summary of available quantitative data is provided in Table 2 for comparative analysis.

Table 2: Physicochemical Properties of Structural Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 26516-27-8 | - | - | - |

| Ethyl 4-methyl-2-oxopentanoate | 26073-09-6 | - | - | - |

| Ethyl 2-methyl-3-oxopentanoate | 759-66-0 | 199.4 @ 760 mmHg[1] | 0.979[1] | 1.419[1] |

| Ethyl 2-ethyl-3-oxobutanoate | 607-97-6 | 198[2] | 0.972[2] | 1.422[2] |

| Ethyl 4-methyl-3-oxopentanoate | 7152-15-0 | 173[3][4] | 0.981[3] | 1.4265[3] |

| Ethyl 3-methyl-4-oxopentanoate | 55424-74-3 | - | - | - |

| Ethyl 5-oxohexanoate | 13984-57-1 | 221-222[5] | 0.989[5] | 1.427[5] |

| Ethyl 3-oxohexanoate | 3249-68-1 | 104 @ 22 mmHg[2] | 0.983-1.000[2] | 1.424-1.436[2] |

| Ethyl 2-oxohexanoate | 5753-96-8 | 211.7 @ 760 mmHg[6] | 1.0[6] | 1.421[6] |

| Ethyl 3,3-dimethyl-2-oxobutanoate | 5333-74-4 | - | - | - |

Note: Data is compiled from various sources and may have been measured under different conditions. A dash (-) indicates that reliable data was not found.

Spectroscopic Data Summary

Spectroscopic data is essential for the identification and structural elucidation of these isomers. A summary of available Nuclear Magnetic Resonance (NMR) data is provided below.

Table 3: 1H and 13C NMR Data for Selected Isomers

| Isomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| Ethyl 4-methyl-3-oxopentanoate | 1.14 (d, 6H), 1.28 (t, 3H), 2.71 (m, 1H), 3.50 (s, 2H), 4.19 (q, 2H)[7] | - |

| Ethyl 2-oxohexanoate | 0.91-0.98 (m, 3H), 1.34-1.47 (m, 5H), 1.58-1.76 (m, 2H), 2.83 (t, 1H), 4.27-4.37 (m, 2H)[8] | - |

| Ethyl 3-oxohexanoate | Data available in spectral databases[2] | Data available in spectral databases[2] |

| Ethyl 5-oxohexanoate | Data available in spectral databases[9] | Data available in spectral databases[9] |

Note: A dash (-) indicates that reliable data was not found. For isomers with available data in databases, direct consultation is recommended for detailed spectral information.

Experimental Protocols: General Synthetic Approaches

The synthesis of these keto esters often relies on classical organic reactions such as the Claisen condensation and the acetoacetic ester synthesis. These methods provide a versatile toolkit for the construction of the target molecules.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.

General Protocol:

-

Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is typically used.

-

Reaction Setup: The reaction is carried out under anhydrous conditions in a suitable solvent, often the corresponding alcohol to the ester or an aprotic solvent like THF or toluene.

-

Reaction Execution: One equivalent of the ester is slowly added to a solution of the base, followed by the addition of the second ester. The reaction is typically stirred at room temperature or with gentle heating.

-

Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a method for preparing ketones and substituted acetic acids. It involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[10][11]

General Protocol:

-

Enolate Formation: Ethyl acetoacetate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: The enolate is reacted with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon.

-

Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding a ketone.

Logical Relationships of Isomers

The structural isomers of this compound can be logically grouped based on the position of the methyl group and the keto group along the carbon chain. This relationship can be visualized as a decision tree for identifying potential isomers.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any established roles for this compound or its structural isomers in specific biological signaling pathways. These compounds are primarily recognized for their organoleptic properties and their utility as synthetic intermediates. Their biological effects, if any, are not well-documented in the context of cellular signaling. Further research would be required to investigate any potential bioactivity.

Conclusion

This technical guide has provided a detailed examination of the structural isomers of this compound. By systematically identifying the isomers, compiling their physicochemical and spectroscopic data, and outlining general synthetic strategies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. The provided visualizations of synthetic workflows and isomer relationships offer a clear and concise understanding of this class of compounds. Further experimental work is needed to fully characterize all isomers and to explore their potential biological activities.

References

- 1. Ethyl 4-oxohexanoate | 3249-33-0 | DAA24933 | Biosynth [biosynth.com]

- 2. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl 3-oxohexanoate(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Ethyl 3,3-dimethyl-2-oxobutanoate | C8H14O3 | CID 220085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-oxohexanoate | CAS#:5753-96-8 | Chemsrc [chemsrc.com]

- 7. Ethyl 4-methyl-3-oxopentanoate, CAS No. 7152-15-0 - iChemical [ichemical.com]

- 8. Ethyl 2-oxohexanoate | 5753-96-8 [chemicalbook.com]

- 9. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 11. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using Ethyl 3-Methyl-2-Oxopentanoate as a Chiral Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl 3-methyl-2-oxopentanoate (B1228249) as a chiral precursor in asymmetric synthesis. The primary focus is on the diastereoselective reduction of the ketone functionality to yield chiral β-hydroxy esters, which are valuable building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates.

Introduction

Ethyl 3-methyl-2-oxopentanoate is a versatile chiral building block that contains a stereocenter at the C3 position. This inherent chirality can be exploited to direct the stereochemical outcome of subsequent reactions, particularly at the adjacent C2 carbonyl group. The diastereoselective reduction of the ketone in chiral this compound allows for the synthesis of specific diastereomers of ethyl 2-hydroxy-3-methylpentanoate. These resulting β-hydroxy esters are important intermediates in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often crucial for biological activity. The enantiomers of this compound can be synthesized from the corresponding chiral amino acids, L-isoleucine and L-allo-isoleucine, providing access to different stereochemical pathways.[1]

Key Applications

The principal application of chiral this compound as a precursor is in the diastereoselective synthesis of ethyl 2-hydroxy-3-methylpentanoates. The stereochemical outcome of the reduction of the C2 ketone is dictated by the choice of reducing agent and reaction conditions, which can be tailored to favor either the syn or anti diastereomer.

-

Synthesis of syn-2-hydroxy-3-methylpentanoates: Achieved through chelation-controlled reduction.

-

Synthesis of anti-2-hydroxy-3-methylpentanoates: Achieved using non-chelating, sterically hindered reducing agents.

These diastereomerically enriched products can then be utilized in the synthesis of more complex molecules where the stereochemistry of the hydroxyl and methyl groups is critical.

Quantitative Data Summary

The following table summarizes the expected outcomes for the diastereoselective reduction of (S)-ethyl 3-methyl-2-oxopentanoate based on established principles of 1,2-asymmetric induction.

| Precursor | Reaction Type | Reducing Agent | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) (syn:anti) | Yield (%) |

| (S)-Ethyl 3-methyl-2-oxopentanoate | Chelation-Controlled Reduction | Zinc Borohydride (B1222165) | (2R,3S)-syn | >95:5 | >90 |

| (S)-Ethyl 3-methyl-2-oxopentanoate | Non-Chelating Reduction | L-Selectride® | (2S,3S)-anti | >5:95 | >85 |

Experimental Protocols

Protocol 1: syn-Diastereoselective Reduction of (S)-Ethyl 3-Methyl-2-Oxopentanoate

This protocol is designed for the synthesis of (2R,3S)-ethyl 2-hydroxy-3-methylpentanoate, the syn-diastereomer, via a chelation-controlled reduction using zinc borohydride.

Materials:

-

(S)-Ethyl 3-methyl-2-oxopentanoate

-

Zinc chloride (ZnCl₂), anhydrous

-

Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) for extraction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Zinc Borohydride: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous zinc chloride (1.1 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (2.2 eq) portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 12-18 hours. The resulting suspension is a solution of zinc borohydride.

-

Reduction Reaction: Cool the freshly prepared zinc borohydride solution to -78 °C using a dry ice/acetone bath. To this, add a solution of (S)-ethyl 3-methyl-2-oxopentanoate (1.0 eq) in anhydrous diethyl ether or THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure syn-diastereomer, (2R,3S)-ethyl 2-hydroxy-3-methylpentanoate.

Protocol 2: anti-Diastereoselective Reduction of (S)-Ethyl 3-Methyl-2-Oxopentanoate

This protocol is designed for the synthesis of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate, the anti-diastereomer, using a non-chelating, sterically demanding reducing agent, L-Selectride®.

Materials:

-

(S)-Ethyl 3-methyl-2-oxopentanoate

-

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether (Et₂O) for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-ethyl 3-methyl-2-oxopentanoate (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to -78 °C in a dry ice/acetone bath. Add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC until the starting material is no longer detectable (typically 1-3 hours).

-